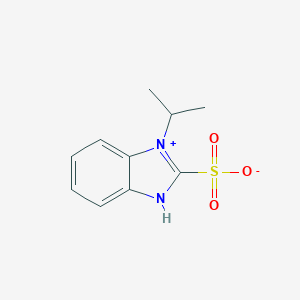

1-isopropyl-1H-benzimidazole-2-sulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Isopropyl-1H-benzimidazole-2-sulfonic acid is a compound with the molecular formula C10H12N2O3S . It is a glutamate racemase (GR) inhibitor and is considered a promising candidate for developing antibacterial drugs .

Synthesis Analysis

The compound can be prepared by the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide .Molecular Structure Analysis

The molecular weight of this compound is 240.28 g/mol . The InChI string representation of its structure isInChI=1S/C10H12N2O3S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) . Physical and Chemical Properties Analysis

The compound is a solid . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available resources.Scientific Research Applications

Coordination Chemistry and Properties

A comprehensive review by Boča, Jameson, and Linert (2011) on benzimidazole compounds, specifically focusing on 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and its analogs, discusses their preparation procedures, properties, and the formation of complex compounds. This research highlights the versatility of benzimidazole compounds in forming various chemical structures and their potential applications in spectroscopy, magnetic properties, and electrochemical activity, suggesting a wide range of scientific and industrial applications for these compounds (Boča, Jameson, & Linert, 2011).

Biological and Electrochemical Activity

Ilyasov, Beloborodov, Selivanova, and Terekhov (2020) explore the antioxidant capacity of benzimidazole derivatives through ABTS/PP decolorization assays. This study elucidates the reaction pathways underlying these assays and discusses the specificity and relevance of oxidation products, highlighting the importance of benzimidazole compounds in developing antioxidant agents (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Anticancer Potential

Research on benzimidazole hybrids for anticancer potential reveals that these compounds, due to their structural resemblance to naturally occurring nitrogenous bases like purine, exhibit a broad range of biological activities. Akhtar et al. (2019) discuss the design strategies and mechanisms through which benzimidazole derivatives act as anticancer agents, including intercalation with DNA, inhibition of topoisomerases, and tubulin assembly, underscoring the scaffold's significance in developing targeted cancer therapies (Akhtar et al., 2019).

Therapeutic Potential

Babbar, Swikriti, and Arora (2020) review the therapeutic potential of benzimidazole, highlighting its application in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS stimulant/depressant activities. This versatility demonstrates the benzimidazole nucleus's role in the development of new therapeutic compounds, suggesting a promising area for further research and drug development (Babbar, Swikriti, & Arora, 2020).

Mechanism of Action

Properties

IUPAC Name |

1-propan-2-ylbenzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZNPVDVEUJQJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}furan-2-carboxamide](/img/structure/B366367.png)

![N-(2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}ethyl)-1-benzofuran-2-carboxamide](/img/structure/B366378.png)

![3-(4-Fluorophenyl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B366383.png)

![Methyl 3-[(2,4-difluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B366391.png)

![5,8-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366414.png)

![5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B366416.png)

![5-Benzyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366422.png)

![2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole](/img/structure/B366463.png)

![Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B366476.png)